molecular formula C26H49NNaO10P B12071214 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt)

1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt)

Cat. No.: B12071214
M. Wt: 589.6 g/mol
InChI Key: MNHRZRUSKRPBDA-GCUSPBPKSA-M
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Description

1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt): is a synthetic phospholipid compound. It is a derivative of phosphatidylserine, a class of phospholipids that are crucial components of cell membranes. This compound is characterized by the presence of two decanoyl (C10) fatty acid chains attached to the glycerol backbone, a phosphate group, and an L-serine moiety. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various biochemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is typically synthesized through a multi-step chemical process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its integration into cell membranes, where it influences membrane fluidity and stability. The compound interacts with membrane proteins and other lipids, modulating their functions. In the context of drug delivery, it forms liposomes that encapsulate therapeutic agents, facilitating their targeted delivery and controlled release .

Comparison with Similar Compounds

Uniqueness: 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its decanoyl chains provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C26H49NNaO10P

Molecular Weight

589.6 g/mol

IUPAC Name

sodium;2-azaniumyl-3-[[(2R)-2,3-di(decanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate

InChI

InChI=1S/C26H50NO10P.Na/c1-3-5-7-9-11-13-15-17-24(28)34-19-22(20-35-38(32,33)36-21-23(27)26(30)31)37-25(29)18-16-14-12-10-8-6-4-2;/h22-23H,3-21,27H2,1-2H3,(H,30,31)(H,32,33);/q;+1/p-1/t22-,23?;/m1./s1

InChI Key

MNHRZRUSKRPBDA-GCUSPBPKSA-M

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCC.[Na+]

Origin of Product

United States

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